molecular formula C22H17FN6O2S B14974219 N-(4-fluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

N-(4-fluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B14974219
M. Wt: 448.5 g/mol
InChI Key: UPYDHLDLYDSPJB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide typically involves multi-step reactions. One common approach includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Another method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and palladium-catalyzed reactions suggests that scalable and efficient production methods could be developed based on these laboratory techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, hydrazine, and various oxidizing or reducing agents. Microwave irradiation is often employed to enhance reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the palladium-catalyzed reactions can yield a wide range of substituted pyrazolo derivatives .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide stands out due to its unique combination of a fluorophenyl group and a methoxyphenyl group, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C22H17FN6O2S

Molecular Weight

448.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H17FN6O2S/c1-31-17-8-2-14(3-9-17)18-12-19-21-25-26-22(28(21)10-11-29(19)27-18)32-13-20(30)24-16-6-4-15(23)5-7-16/h2-12H,13H2,1H3,(H,24,30)

InChI Key

UPYDHLDLYDSPJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)F)C3=C2

Origin of Product

United States

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